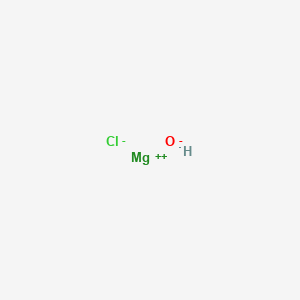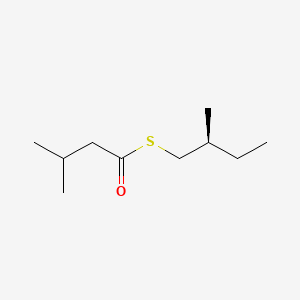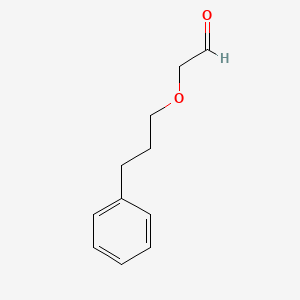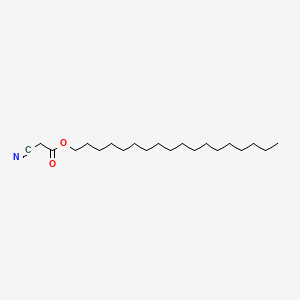
Octadecyl cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl cyanoacetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an octadecyl group attached to the cyanoacetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl cyanoacetate typically involves the reaction of octadecyl alcohol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with octadecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octadecyl cyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octadecyl alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The active methylene group in cyanoacetates can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Cyanoacetic acid and octadecyl alcohol.
Substitution: Various substituted cyanoacetates.
Condensation: β-keto esters.
Scientific Research Applications
Octadecyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of octadecyl cyanoacetate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing cyanoacetic acid, which can participate in various biochemical pathways. The octadecyl group imparts hydrophobic properties, making the compound useful in applications requiring amphiphilic characteristics.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Butyl cyanoacetate
Comparison
Octadecyl cyanoacetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain cyanoacetates like methyl, ethyl, and butyl cyanoacetate. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Properties
CAS No. |
71888-58-9 |
|---|---|
Molecular Formula |
C21H39NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
octadecyl 2-cyanoacetate |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21(23)18-19-22/h2-18,20H2,1H3 |
InChI Key |
NNBNVJGHIBGDAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


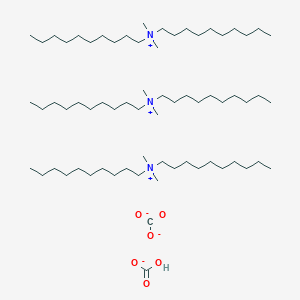
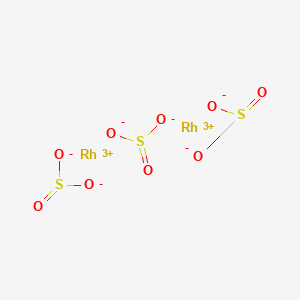
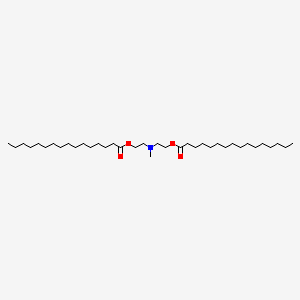
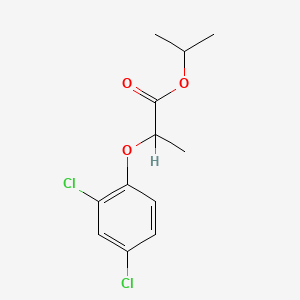
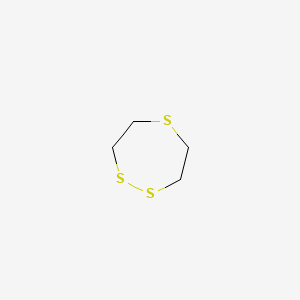
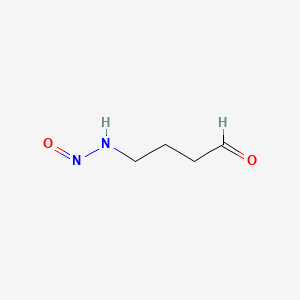


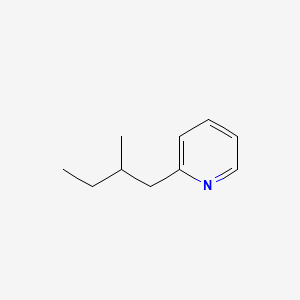
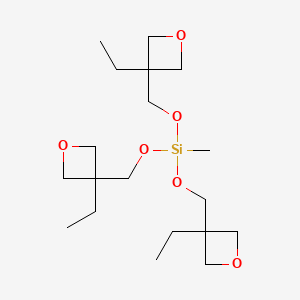
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
